molecular formula C20H17F2N3O B2759218 N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899749-76-9

N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2759218
CAS No.: 899749-76-9
M. Wt: 353.373
InChI Key: NJMNAQCFXRJHGX-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C20H17F2N3O and its molecular weight is 353.373. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of pyrazine derivatives, including those similar to N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide, often involves innovative methods to create novel fused heterobicycles and heterocyclic compounds. For instance, Karthikeyan, Vijayakumar, and Sarveswari (2014) described the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, a process that could be analogous to the synthesis of the specified compound (Karthikeyan, Vijayakumar, & Sarveswari, 2014). Such methods are crucial for developing compounds with potential applications in various scientific domains, including pharmaceuticals and material science.

Applications in Molecular Dynamics and Docking Studies

Research on pyrazine derivatives extends into molecular dynamics and docking studies, which are essential for understanding the interaction between these compounds and biological targets. Ranjith et al. (2017) conducted FT-IR and FT-Raman characterization along with molecular dynamics simulations and density functional theory (DFT) calculations on a related compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide. Their work highlights the compound's potential inhibitory activity against mGluRs, showcasing the utility of pyrazine derivatives in biochemical and pharmacological research (Ranjith et al., 2017).

Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular activities of pyrazine derivatives are of significant interest. Bodige et al. (2020) synthesized N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives and evaluated their antitubercular and antibacterial activities, finding some derivatives more potent than reference drugs. This research indicates the potential of pyrazine derivatives, including those structurally related to this compound, in developing new antimicrobial agents (Bodige et al., 2020).

Future Directions

The future directions for research on “N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c21-15-8-4-9-16(22)18(15)23-20(26)25-13-12-24-11-5-10-17(24)19(25)14-6-2-1-3-7-14/h1-11,19H,12-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMNAQCFXRJHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.